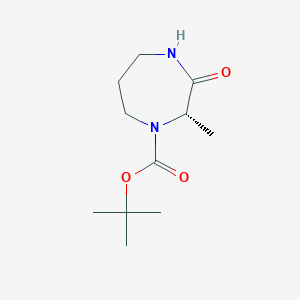
(S)-4-Boc-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Boc-3-methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanones It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Boc-3-methyl-1,4-diazepan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-1,4-diazepan-2-one.
Protection: The amine group of the precursor is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Boc-3-methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile.
Reduction: LiAlH4, sodium borohydride (NaBH4); reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like TEA or pyridine.
Major Products:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted diazepanones
Aplicaciones Científicas De Investigación
(S)-4-Boc-3-methyl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-Boc-3-methyl-1,4-diazepan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
- (S)-3-methyl-1,4-diazepan-2-one
- ®-4-Boc-3-methyl-1,4-diazepan-2-one
- (S)-4-Boc-3-ethyl-1,4-diazepan-2-one
Comparison:
(S)-3-methyl-1,4-diazepan-2-one: Lacks the Boc protecting group, making it more reactive in certain conditions.
®-4-Boc-3-methyl-1,4-diazepan-2-one: The enantiomer of (S)-4-Boc-3-methyl-1,4-diazepan-2-one, with different stereochemistry and potentially different biological activity.
(S)-4-Boc-3-ethyl-1,4-diazepan-2-one: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-methyl-3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12-6-5-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Clave InChI |
FDPLTIXQKBILOA-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1C(=O)NCCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CC1C(=O)NCCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
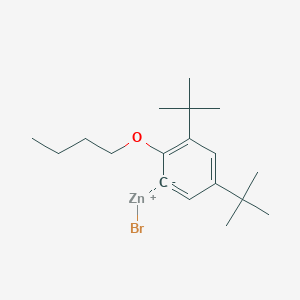
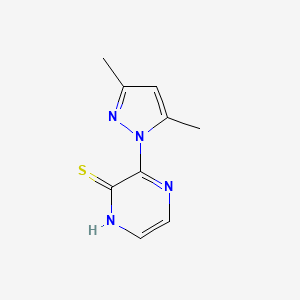
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
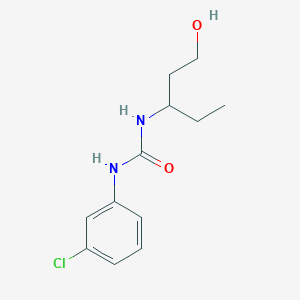
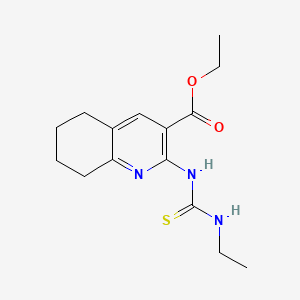
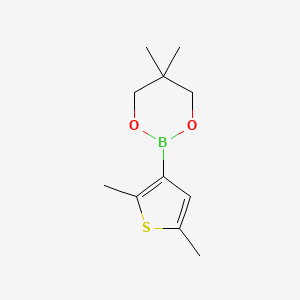
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

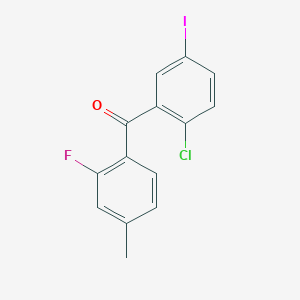
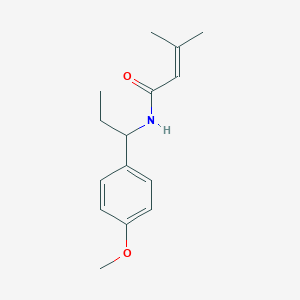
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
